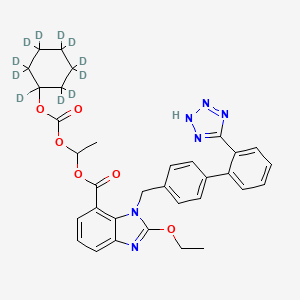
Candesartan Cilexetil-d11
Descripción general
Descripción
Candesartan Cilexetil-d11 is a deuterated form of Candesartan Cilexetil, an angiotensin II receptor antagonist used primarily for the treatment of hypertension and heart failure. The deuterium substitution in this compound enhances its metabolic stability, making it a valuable compound for pharmacokinetic studies.
Aplicaciones Científicas De Investigación
Candesartan Cilexetil-d11 has several scientific research applications:
Pharmacokinetic Studies: Used to study the metabolic stability and pharmacokinetics of Candesartan due to its deuterium substitution.
Drug Development: Helps in the development of new angiotensin II receptor antagonists with improved metabolic profiles.
Biological Research: Used in studies investigating the role of angiotensin II receptors in various physiological and pathological processes.
Industrial Applications: Employed in the formulation of pharmaceutical products for the treatment of hypertension and heart failure.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Candesartan Cilexetil is being studied for its potential use in treating conditions such as stroke, migraine, atrial fibrillation, hypertrophy obstructive or nonobstructive cardiomyopathy, and diabetic or non-diabetic renal diseases . The future of Candesartan Cilexetil lies in its potential to treat a wider range of conditions beyond hypertension and heart failure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Candesartan Cilexetil-d11 involves multiple steps, starting from the appropriate deuterated precursors. The key steps include:
Formation of the Tetrazole Ring: This involves the reaction of a deuterated biphenyl derivative with sodium azide and triethyl orthoformate under reflux conditions.
Esterification: The tetrazole intermediate is then esterified with deuterated ethyl chloroformate in the presence of a base such as pyridine.
Cyclization: The esterified product undergoes cyclization with a deuterated benzimidazole derivative under acidic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactions using industrial reactors and optimized conditions to maximize yield and purity.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, and distillation.
Quality Control: Rigorous quality control measures, including spectroscopy and chromatography, ensure the final product meets pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions
Candesartan Cilexetil-d11 undergoes various chemical reactions, including:
Hydrolysis: The ester group in this compound can be hydrolyzed to form the active metabolite, Candesartan.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, forming oxidized derivatives.
Substitution: The tetrazole ring can participate in substitution reactions, leading to the formation of various analogs.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides and aryl halides are used under conditions like reflux or microwave irradiation.
Major Products
Candesartan: The primary active metabolite formed through hydrolysis.
Oxidized Derivatives: Various oxidized forms depending on the specific oxidizing agent used.
Substituted Analogs: Products formed through substitution reactions on the tetrazole ring.
Comparación Con Compuestos Similares
Similar Compounds
Losartan: Another angiotensin II receptor antagonist used for hypertension.
Valsartan: Similar to Candesartan, used for hypertension and heart failure.
Irbesartan: Another compound in the same class, used for hypertension and diabetic nephropathy.
Uniqueness
Candesartan Cilexetil-d11 is unique due to its deuterium substitution, which enhances its metabolic stability and makes it particularly useful for pharmacokinetic studies. This property distinguishes it from other angiotensin II receptor antagonists, which do not have this substitution.
Propiedades
IUPAC Name |
1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)oxycarbonyloxyethyl 2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34N6O6/c1-3-42-32-34-28-15-9-14-27(31(40)43-21(2)44-33(41)45-24-10-5-4-6-11-24)29(28)39(32)20-22-16-18-23(19-17-22)25-12-7-8-13-26(25)30-35-37-38-36-30/h7-9,12-19,21,24H,3-6,10-11,20H2,1-2H3,(H,35,36,37,38)/i4D2,5D2,6D2,10D2,11D2,24D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOSNRCGJFBJIB-XLHVCENVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)OC(C)OC(=O)OC6CCCCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])OC(=O)OC(C)OC(=O)C2=C3C(=CC=C2)N=C(N3CC4=CC=C(C=C4)C5=CC=CC=C5C6=NNN=N6)OCC)([2H])[2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
621.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
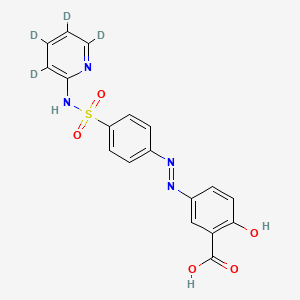




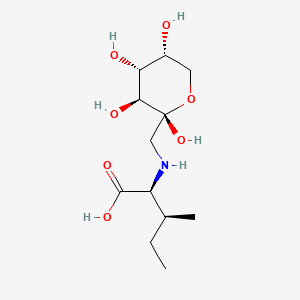
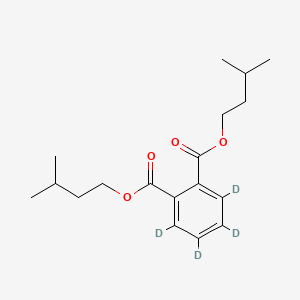
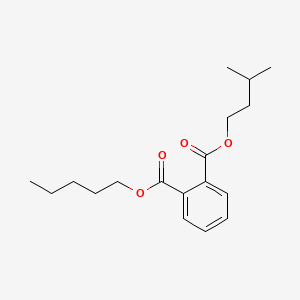
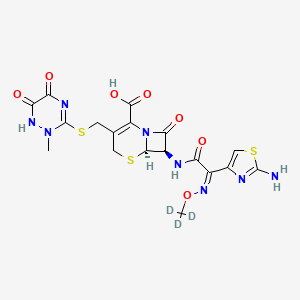
![methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B585374.png)
